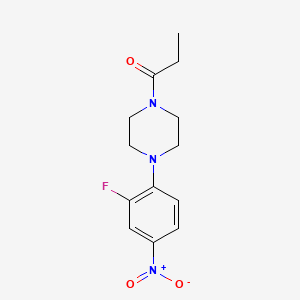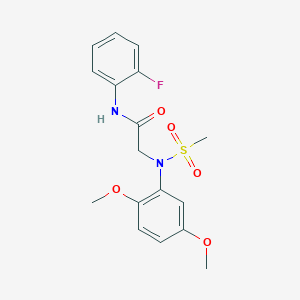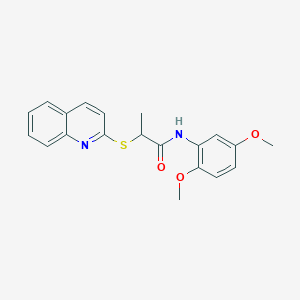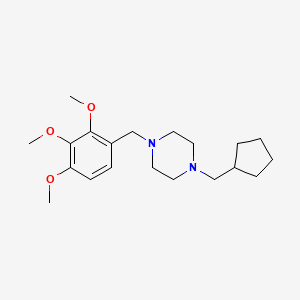![molecular formula C19H22O4 B5134253 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5134253.png)
3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde, also known as MMB, is a synthetic compound that has been developed for scientific research purposes. MMB belongs to the class of compounds known as benzaldehydes, which are widely used in medicinal chemistry and drug discovery.
作用機序
The mechanism of action of 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde involves the activation of GPR55, which is coupled to the Gαq/11 signaling pathway. This leads to the activation of downstream effectors such as phospholipase C, which generates inositol triphosphate and diacylglycerol. These second messengers then activate protein kinase C and calcium signaling, which can modulate various cellular processes such as gene expression, ion channel activity, and cytoskeletal dynamics.
Biochemical and Physiological Effects
3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde has been shown to have various biochemical and physiological effects in different cell types and animal models. For example, 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde can induce calcium influx in human embryonic kidney cells expressing GPR55, which suggests that it can activate this receptor in a dose-dependent manner. 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde can also induce the phosphorylation of extracellular signal-regulated kinase (ERK) in human breast cancer cells, which suggests that it can stimulate cell proliferation and survival. In addition, 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde can modulate the activity of ion channels such as TRPV1 and TRPA1, which are involved in pain sensation and inflammation.
実験室実験の利点と制限
The advantages of using 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde in lab experiments include its selectivity for GPR55, its potency and efficacy in activating this receptor, and its availability as a synthetic compound. However, there are also some limitations to using 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde, such as its potential off-target effects on other proteins or receptors, its solubility and stability in different experimental conditions, and its potential toxicity or side effects in vivo.
将来の方向性
There are several future directions for research on 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde and its role in various biological processes. One direction is to explore the therapeutic potential of 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde in various diseases such as cancer, inflammation, and pain. Another direction is to investigate the interaction of 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde with other proteins or receptors that may modulate its activity or specificity. Finally, further studies are needed to elucidate the signaling pathways and downstream effectors that are activated by 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde and their functional significance in different cell types and animal models.
Conclusion
In conclusion, 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde is a synthetic compound that has been developed as a research tool for studying the role of GPR55 in various physiological and pathological processes. 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde has a selective agonist activity for GPR55, which makes it a valuable tool for understanding the specific role of this receptor in different cellular processes. The synthesis method of 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde is relatively simple and yields a high-purity compound. However, further studies are needed to explore the therapeutic potential and limitations of 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde in various biological systems.
合成法
The synthesis of 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 2-methoxy-4-methylphenol in the presence of sodium hydride and tetrabutylammonium bromide as a phase transfer catalyst. The resulting intermediate is then reacted with 1,4-dibromobutane to obtain the final product, 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde. The yield of the synthesis is around 60%, and the purity of the compound is greater than 95%.
科学的研究の応用
3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde has been developed as a research tool for studying the role of the G protein-coupled receptor 55 (GPR55) in various physiological and pathological processes. GPR55 is a cannabinoid receptor-like protein that has been implicated in the regulation of pain, inflammation, and cancer. 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde is a selective GPR55 agonist, which means that it can activate this receptor without affecting other cannabinoid receptors. This specificity is crucial for understanding the specific role of GPR55 in various biological processes.
特性
IUPAC Name |
3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-15-8-9-18(19(12-15)21-2)23-11-4-3-10-22-17-7-5-6-16(13-17)14-20/h5-9,12-14H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFZOJHLBSVINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC(=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 7-cyclopropyl-3-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5134185.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5134193.png)
![1-{[4-(1-adamantyl)phenoxy]acetyl}-4-ethylpiperazine hydrochloride](/img/structure/B5134199.png)
![2-benzyl-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5134202.png)
![ethyl 2-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5134208.png)


![N-1,3-benzodioxol-5-yl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5134242.png)

![4-[1-(4-chlorophenyl)-4,9-dioxo-3-phenyl-4,9-dihydro-2H-benzo[f]isoindol-2-yl]benzenesulfonamide](/img/structure/B5134262.png)
![2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5134265.png)
![N-[2-(acetylamino)ethyl]-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5134267.png)
![2-(2,4-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5134268.png)